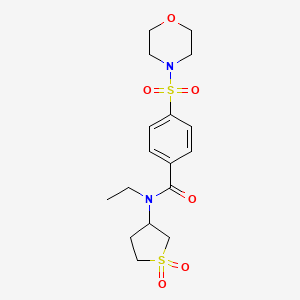
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(morpholine-4-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(morpholine-4-sulfonyl)benzamide is a useful research compound. Its molecular formula is C17H24N2O6S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thiolane ring structure combined with sulfonyl and amide functionalities, which contribute to its biological properties. The molecular formula is C25H32N6O10S2 with a molecular weight of 663.67 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.
Biological Assays and Efficacy
Numerous studies have assessed the biological activity of this compound through various in vitro and in vivo assays.
Table 1: Summary of Biological Assays
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Hepatitis C Virus (HCV)
A study investigated the compound's efficacy against HCV NS5B polymerase. Results indicated that it exhibited potent inhibitory activity with an IC50 value less than 10 nM, suggesting its potential as a therapeutic agent for HCV infections .
Case Study 2: Cancer Cell Lines
In vitro tests on various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of apoptotic pathways .
Case Study 3: Antimicrobial Properties
Research showed that this compound effectively inhibited the growth of several Gram-positive bacterial strains, indicating its potential use as an antimicrobial agent .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-2-19(15-7-12-26(21,22)13-15)17(20)14-3-5-16(6-4-14)27(23,24)18-8-10-25-11-9-18/h3-6,15H,2,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFSHVOOXDVAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













